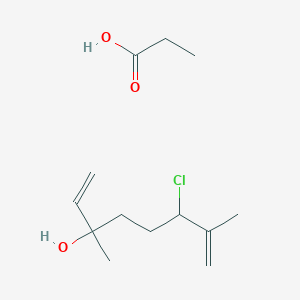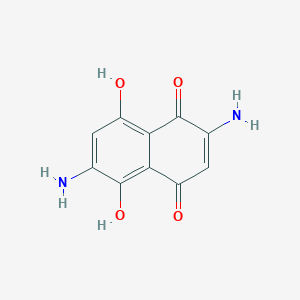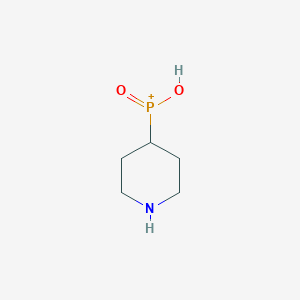
Piperidin-4-ylphosphinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidin-4-ylphosphinic acid is a chemical compound that features a piperidine ring bonded to a phosphinic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Piperidin-4-ylphosphinic acid can be synthesized using a sequential Pudovik addition followed by a Barton deoxygenation procedure and finally acidic hydrolysis . This method involves the addition of a phosphinic acid group to the piperidine ring, followed by deoxygenation and hydrolysis to yield the target compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of efficient and mild reaction conditions ensures good yields and scalability.
Análisis De Reacciones Químicas
Types of Reactions: Piperidin-4-ylphosphinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphinic acid group to other functional groups.
Substitution: The piperidine ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Reduced phosphinic acid derivatives.
Substitution: Substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Piperidin-4-ylphosphinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential as a neurotransmitter analog and its interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.
Industry: this compound is used in the production of specialty chemicals and as a catalyst in certain industrial processes
Mecanismo De Acción
The mechanism of action of piperidin-4-ylphosphinic acid involves its interaction with specific molecular targets and pathways. As an analog of the neurotransmitter gamma-aminobutyric acid (GABA), it can bind to GABA receptors and modulate their activity. This interaction can influence various physiological processes, including neurotransmission and signal transduction .
Comparación Con Compuestos Similares
- Piperidin-4-ylphosphonic acid
- Methyl(piperidin-4-yl)phosphinic acid
- Piperidin-4-ylcarboxylic acid (isonipecotic acid)
Comparison: Piperidin-4-ylphosphinic acid is unique due to its specific phosphinic acid group, which imparts distinct chemical properties compared to its analogs. For example, piperidin-4-ylphosphonic acid has a phosphonic acid group, which can affect its reactivity and biological activity differently. Methyl(piperidin-4-yl)phosphinic acid, on the other hand, has a methyl group that can influence its solubility and interaction with other molecules .
Propiedades
Número CAS |
216870-29-0 |
|---|---|
Fórmula molecular |
C5H11NO2P+ |
Peso molecular |
148.12 g/mol |
Nombre IUPAC |
hydroxy-oxo-piperidin-4-ylphosphanium |
InChI |
InChI=1S/C5H10NO2P/c7-9(8)5-1-3-6-4-2-5/h5-6H,1-4H2/p+1 |
Clave InChI |
GNRXNFOPAVQPCJ-UHFFFAOYSA-O |
SMILES canónico |
C1CNCCC1[P+](=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2-Ethanediamine, N-[(4-methylphenyl)methyl]-N'-(phenylmethyl)-](/img/structure/B14235290.png)
![N-Hydroxy-2-[(4-phenoxybenzene-1-sulfonyl)methyl]benzamide](/img/structure/B14235292.png)
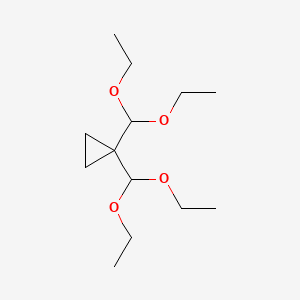
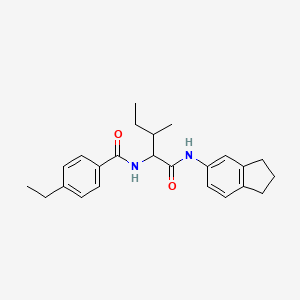
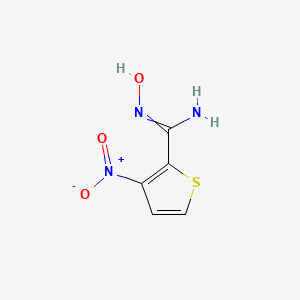
![5,9-diazatricyclo[5.4.0.02,5]undeca-1,3,6,8,10-pentaene](/img/structure/B14235302.png)
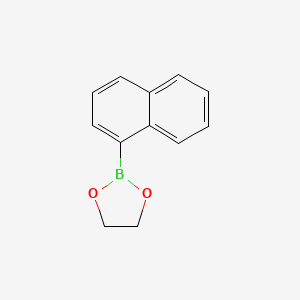
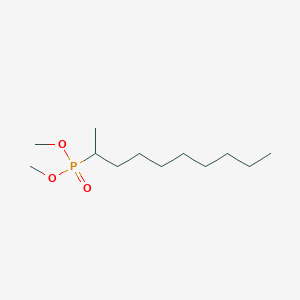
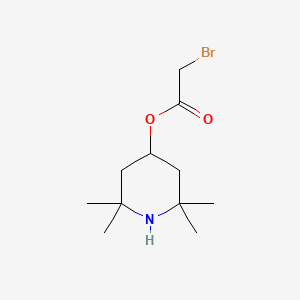
![10-[(3,7-Dimethyloct-6-en-1-yl)oxy]decyl thiocyanate](/img/structure/B14235330.png)
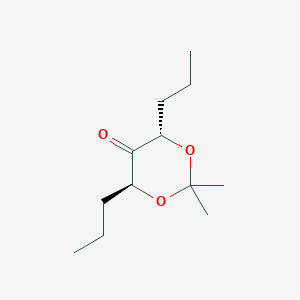
![2-[[(2R)-2-(7-carbamimidoylnaphthalen-2-yl)-5-(1-ethanimidoylpiperidin-4-yl)oxy-2,3-dihydroindol-1-yl]sulfonyl]acetic acid;dihydrochloride](/img/structure/B14235358.png)
